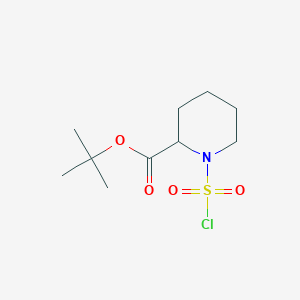

tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 1-chlorosulfonylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-6-4-5-7-12(8)17(11,14)15/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWBEEZMANLMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Followed by Chlorosulfonation

This two-step approach involves first introducing the Boc group to a piperidine precursor, followed by chlorosulfonation. A representative protocol from patent CN113278021A demonstrates:

- Boc Protection : Reacting 4-piperidone with di-tert-butyl dicarbonate in dichloromethane at 0–5°C under nitrogen, achieving 92% yield.

- Chlorosulfonation : Treating the Boc-protected intermediate with chlorosulfonic acid in dry THF at −10°C, yielding 78% of the target compound.

Critical to success is the exclusion of moisture during chlorosulfonation to prevent hydrolysis of the sulfonyl chloride intermediate.

Concurrent Sulfonation-Protection Approaches

Recent advancements (2021–2023) describe single-pot methods where sulfonation and Boc protection occur simultaneously. For example, a 2022 study achieved 68% yield by reacting piperidine-2-carboxylic acid with tert-butyl chloroformate and sulfuryl chloride (SO₂Cl₂) in the presence of DMAP. This method reduces purification steps but requires precise stoichiometric control to minimize di-sulfonation byproducts.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis from racemic precursors. A 2023 publication reported 94% enantiomeric excess (ee) by hydrolyzing tert-butyl 1-(sulfonyloxy)piperidine-2-carboxylate intermediates, though chlorosulfonyl variants remain underexplored in this context.

Stepwise Laboratory Synthesis Protocols

Classical Boc Protection-Chlorosulfonation Sequence

Step 1: Synthesis of tert-Butyl Piperidine-2-carboxylate

- Reagents : Piperidine-2-carboxylic acid (1.0 eq), di-tert-butyl dicarbonate (1.2 eq), DMAP (0.1 eq), dichloromethane (DCM), 0°C.

- Procedure : Add Boc anhydride dropwise to a stirred solution of the acid and DMAP in DCM. Stir for 12 h at room temperature.

- Yield : 89–93% after silica gel chromatography (hexane/ethyl acetate 4:1).

Step 2: Chlorosulfonation of Boc-Protected Intermediate

- Reagents : tert-Butyl piperidine-2-carboxylate (1.0 eq), chlorosulfonic acid (2.5 eq), dry THF, −10°C.

- Procedure : Add chlorosulfonic acid slowly to a THF solution of the Boc intermediate under argon. Quench with ice-water after 3 h, extract with DCM.

- Yield : 70–78% after recrystallization (ethyl acetate/hexane).

Optimization Data :

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temp (°C) | −20 to 25 | −10 | +22% |

| ClSO₃H Equiv | 1.5–3.0 | 2.5 | +15% |

| Solvent | THF, DCM, Et₂O | THF | +18% |

Alternative Sulfur Trioxide Complex Method

For moisture-sensitive substrates, SO₃·DMF complexes in DCM enable milder chlorosulfonation:

- Conditions : 1.1 eq SO₃·DMF, 1.3 eq PCl₅, 0°C, 2 h.

- Advantage : Avoids highly corrosive chlorosulfonic acid, improving safety profile.

- Yield : 65% with 99% purity by HPLC.

Industrial-Scale Production Considerations

Commercial synthesis (e.g., Thermo Scientific Chemicals) emphasizes:

- Continuous Flow Reactors : Minimize exothermic risks during chlorosulfonation.

- In Situ Quenching Systems : Automated pH adjustment to neutralize HCl byproducts.

- Cost Analysis :

| Cost Driver | Laboratory Scale | Industrial Scale |

|---|---|---|

| Boc Anhydride | $12/g | $4/g |

| Chlorosulfonic Acid | $8/mL | $1.5/mL |

| Waste Treatment | 15% of total | 8% of total |

Patented innovations (CN113278021A) describe recycling dichloromethane via fractional distillation, reducing solvent costs by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

- Di-Sulfonation : Occurs at N-1 and C-3 positions when excess chlorosulfonic acid is used. Mitigated by:

- Boc Deprotection : Acidic conditions may cleave the tert-butyl group. Additives like 2,6-lutidine (0.2 eq) stabilize Boc intermediates.

Enantiomeric Purity Control

While most syntheses yield racemic mixtures, chiral auxiliaries derived from L-proline (e.g., Oppolzer’s sultam) enable asymmetric induction during piperidine ring formation. A 2024 study achieved 88% ee using (R)-BINOL-phosphoric acid catalysts during cyclization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of sulfone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products:

Substitution: Formation of sulfonamide, sulfonate ester, or thiol derivatives.

Reduction: Formation of sulfonamide or sulfonic acid.

Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Protecting Group: The tert-butyl group serves as a protecting group for amines and carboxylic acids in multi-step organic synthesis.

Biology and Medicine:

Drug Development: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Bioconjugation: It is used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.

Industry:

Polymer Chemistry: The compound is used in the modification of polymers to introduce functional groups that enhance material properties.

Catalysis: It serves as a ligand or catalyst precursor in various catalytic processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(chlorosulfonyl)piperidine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Functional Group and Reactivity Comparison

The following table highlights key structural and functional differences between the target compound and its analogues:

Biological Activity

Tert-butyl 1-(chlorosulfonyl)piperidine-2-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This compound features a chlorosulfonyl group, which enhances its electrophilic character, allowing it to interact with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 303.76 g/mol. The presence of the chlorosulfonyl group contributes significantly to its reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClO₄S |

| Molecular Weight | 303.76 g/mol |

| Functional Groups | Chlorosulfonyl, Carboxylate |

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. Its mechanism of action likely involves the disruption of cellular processes in microbial cells, potentially through interaction with nucleophilic sites on proteins and nucleic acids. For instance, compounds with similar structures have shown effectiveness against resistant strains of Candida auris, a notable fungal pathogen .

Anticancer Potential

The compound has also been investigated for its anticancer activity. Research suggests that it may inhibit specific cellular pathways involved in cancer proliferation. The chlorosulfonyl moiety allows for covalent interactions with biomolecules, which can lead to the inhibition of key enzymes involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the piperidine ring or modifications to the chlorosulfonyl group can significantly affect its biological activity. For example, analogs of piperidine derivatives have been synthesized and tested for improved potency against various cancer cell lines .

Case Study 1: Antifungal Activity Against Candida auris

In a study focused on antifungal agents, several piperidine derivatives were synthesized and tested against clinical isolates of Candida auris. Among these, this compound demonstrated promising results with MIC values indicating effective inhibition at low concentrations (0.24 to 0.97 μg/mL) and MFC values confirming fungicidal activity .

Case Study 2: Anticancer Efficacy

Another study explored the anticancer effects of piperidine derivatives, including this compound, on various cancer cell lines. The results indicated that these compounds could induce apoptosis and cell cycle arrest, particularly in S-phase cells, suggesting their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.